5-(4-acetylpiperazin-1-yl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-(4-acetylpiperazin-1-yl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H28N6O4 and its molecular weight is 476.537. The purity is usually 95%.
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Scientific Research Applications
Cyclization Reactions and Derivative Synthesis
Cyclization of aryl-, aroyl-, and certain pyrimidinyl cyanamides with specific reagents leads to the synthesis of various heterocyclic compounds, such as 2-amino-3,4-dihydroquinazolin-4-ones and pyrazino[1,2-c]pyrimidine derivatives. These reactions highlight the versatility of similar compounds in synthesizing diverse heterocyclic structures that are crucial in drug development and synthetic chemistry (Shikhaliev et al., 2008).
Antioxidant Properties
Pyrazolopyridine derivatives, including similar chemical structures, have been synthesized and evaluated for their antioxidant properties, showing that some compounds exhibit promising activities. This suggests potential applications in developing therapeutics aimed at combating oxidative stress-related diseases (Gouda, 2012).
Phosphodiesterase Inhibitors
Certain pyrazolo[1,5-a]pyrimidines have been synthesized and screened as in vitro cAMP phosphodiesterase inhibitors, indicating potential applications in developing treatments for diseases modulated by cyclic nucleotide signaling (Novinson et al., 1975).
Aldose Reductase Inhibitors
Isoquinoline-1,3-dione derivatives have been explored for their aldose reductase inhibitory activity, showing potential in treating complications of diabetes such as cataract formation and neuropathy (Malamas & Hohman, 1994).
Intramolecular Hydrogen Bonding
Research into the structures of acylpyridinediones and their benzannelated derivatives has provided insights into intramolecular hydrogen bonding and tautomerism. These studies are fundamental in understanding the chemical behavior and stability of such compounds, which is essential in drug design (Hansen et al., 1995).
properties
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4/c1-17(32)28-12-14-29(15-13-28)20-9-10-26-23-22(20)24(34)31(25(35)27(23)2)16-21(33)30-11-5-7-18-6-3-4-8-19(18)30/h3-4,6,8-10H,5,7,11-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJZAGRIODEQSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C3C(=NC=C2)N(C(=O)N(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-acetylpiperazin-1-yl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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